molecular formula C15H19BF2O2 B2529779 CC1(C)OB(OC1(C)C)C1=CC=C(C=C1)C1CC1(F)F CAS No. 2227365-56-0

CC1(C)OB(OC1(C)C)C1=CC=C(C=C1)C1CC1(F)F

Cat. No. B2529779
CAS RN: 2227365-56-0
M. Wt: 280.12
InChI Key: YRIUPBWUSJTTIG-UHFFFAOYSA-N
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Description

CC1(C)OB(OC1(C)C)C1=CC=C(C=C1)C1CC1(F)F, also known as fluoro-DMT, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Green Chemistry and Carbon Capture

Green Chemistry and Engineering for CO2 Capture : The principles of green chemistry and green engineering are crucial for addressing carbon capture, utilization, and storage (CCUS) challenges. Research emphasizes the need for environmentally friendly processes that enhance energy and atom efficiency while minimizing the environmental impact of chemical processes involved in CCUS. Innovative research directions proposed include exploring new materials and technologies for efficient carbon capture and utilization, highlighting the importance of green chemistry in mitigating climate change effects (Leclaire & Heldebrant, 2018).

Molecular Modeling and Chemical Analysis

Case-Based Computerized Laboratories (CCL) : The CCL environment integrates computerized experiments with molecular modeling, focusing on scientific inquiry and the study of chemical case studies. This approach has improved students' understanding of chemical principles and their ability to pose questions, conduct inquiries, and develop modeling skills, demonstrating the educational value of combining theoretical knowledge with practical, computational experiments in chemistry education (Kaberman & Dori, 2009).

properties

IUPAC Name

2-[4-(2,2-difluorocyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BF2O2/c1-13(2)14(3,4)20-16(19-13)11-7-5-10(6-8-11)12-9-15(12,17)18/h5-8,12H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIUPBWUSJTTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2227365-56-0
Record name 2-[4-(2,2-difluorocyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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